(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMYHJAFNEBOM-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from (S)-1-N-Boc-3-hydroxypyrrolidine
One established approach begins with (S)-1-N-Boc-3-hydroxypyrrolidine, which can be synthesized via a multi-step process starting from epichlorohydrin:
Step 1: Ring Opening of Epichlorohydrin
Epichlorohydrin reacts with sodium cyanide under acidic conditions to form 4-chloro-3-hydroxy-butyronitrile. This step is conducted at low temperature (below 10°C) with a sodium cyanide to epichlorohydrin weight ratio of 1:1.8, followed by chloroform extraction and purification.Step 2: Reduction and Cyclization
The 4-chloro-3-hydroxy-butyronitrile is treated with sodium borohydride and boron trifluoride etherate in tetrahydrofuran (THF) at 0–10°C, then refluxed at 80°C to induce cyclization forming 3-hydroxypyrrolidine. Subsequent treatment with sodium carbonate under reflux completes the ring closure.Step 3: Boc Protection
The resulting 3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate (Boc2O) in THF at room temperature for 3 hours to afford (S)-1-N-Boc-3-hydroxypyrrolidine. The product is purified by extraction, drying, and crystallization from petroleum ether, achieving purity greater than 95%.
Introduction of the Dimethylaminomethyl Group
The transformation of the 3-hydroxy group to a 3-dimethylaminomethyl substituent typically involves:
- Conversion of the hydroxyl group to a good leaving group (e.g., mesylate or tosylate)
- Nucleophilic substitution with dimethylamine or a suitable dimethylaminomethyl source
This step is often performed under mild conditions to preserve the stereochemical integrity of the pyrrolidine ring. Literature reports indicate that the substitution proceeds with retention of configuration when conducted under controlled conditions.
Formation of the Hydrochloride Salt
The free base of (S)-1-Boc-3-dimethylaminomethylpyrrolidine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ether or ethanol). This salt form improves the compound’s stability and facilitates handling and storage.
- Data Table: Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ring opening of epichlorohydrin | Epichlorohydrin, NaCN, H2SO4, chloroform extraction | <10°C | 2 hours | ~85-90 | Low temp to control regioselectivity |
| Reduction and cyclization | NaBH4, BF3·OEt2, THF, reflux | 0-10°C then 80°C | 6-12 hours | ~80-85 | Reflux for ring closure |
| Boc protection | Di-tert-butyl dicarbonate, THF | Room temperature | 3 hours | >95 | Purified by crystallization |
| Aminomethyl substitution | Dimethylamine, mesylate/tosylate intermediate | Room temperature | Several hours | 70-85 | Retains stereochemistry |
| Hydrochloride salt formation | HCl in ether or ethanol | Room temperature | 1-2 hours | Quantitative | Improves stability |
- The synthesis route starting from epichlorohydrin is advantageous due to the availability and low cost of starting materials and the ability to obtain enantiomerically pure (S)-1-N-Boc-3-hydroxypyrrolidine.
- The use of boron trifluoride etherate in the reduction step is critical for efficient ring closure and stereochemical control.
- Protection with Boc group is a standard and reliable method to protect the nitrogen during subsequent functionalization steps, minimizing side reactions.
- The nucleophilic substitution to introduce the dimethylaminomethyl group requires careful control of reaction conditions to avoid racemization and to maintain high yield.
- Conversion to the hydrochloride salt enhances the compound’s physicochemical properties, such as solubility and shelf-life, which is important for industrial applications.
The preparation of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride involves a well-defined multi-step synthetic pathway starting from commercially available epichlorohydrin. Key steps include stereoselective ring opening and cyclization, Boc protection, nucleophilic substitution to introduce the dimethylaminomethyl moiety, and salt formation. The described methods offer high purity and yield, suitable for pharmaceutical intermediate synthesis.
This synthesis is supported by diverse research and patent literature, providing a robust and scalable approach for producing this chiral compound with precise stereochemical control.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Reductive Amination: The compound can undergo reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reductive Amination: Reducing agents like sodium cyanoborohydride are used in the presence of aldehydes or ketones.
Major Products Formed
Substitution Reactions: Yield substituted pyrrolidine derivatives.
Deprotection Reactions: Yield the free amine form of the compound.
Reductive Amination: Yield secondary or tertiary amines with various substituents.
Scientific Research Applications
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride depends on its specific application. In general, the compound can act as a precursor to bioactive molecules that interact with various molecular targets, such as enzymes and receptors. The presence of the dimethylaminomethyl group can enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride with analogous pyrrolidine derivatives, focusing on structural features, physicochemical properties, and functional roles.
Structural and Functional Group Analysis
Key Observations :
- Protecting Groups: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups both protect amines but differ in cleavage conditions. Boc is acid-labile, while Cbz requires hydrogenolysis, impacting synthetic strategies .
- Stereochemistry : The S-configuration in the target compound vs. the R-configuration in may lead to divergent enantioselectivity in catalytic applications or receptor binding.
Physicochemical Properties
Key Observations :
- The hydrochloride salt form in both the target compound and improves solubility in aqueous media, critical for biological assays .
- The methanesulfonyloxy group in acts as a leaving group, enabling nucleophilic substitutions, unlike the dimethylaminomethyl group in the target compound, which participates in acid-base interactions .
Biological Activity
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is a synthetic compound belonging to the pyrrolidine class, characterized by its unique combination of a tert-butoxycarbonyl (Boc) protecting group and a dimethylaminomethyl substituent. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- CAS Number : 85916-26-3
- Solubility : Enhanced solubility in water due to the hydrochloride salt form, facilitating its use in various chemical reactions.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Various methods such as the Bohlmann-Rahtz or Hantzsch dihydropyridine synthesis can be employed.
- Alkylation with Dimethylaminomethyl Group : The introduction of the dimethylaminomethyl group occurs under basic conditions.
- Protection with Boc Group : The compound is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Hydrochloride Salt Formation : The final step involves treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to act as a precursor for bioactive molecules that interact with various molecular targets, including enzymes and receptors. The dimethylaminomethyl group enhances binding affinity and specificity towards these targets, making it valuable in drug development.
Medicinal Chemistry
This compound is utilized in synthesizing pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its derivatives have shown promise as enzyme inhibitors and receptor ligands.
Case Studies
- Antitumor Activity :
- Enzyme Inhibition :
Biological Assays
The compound has been evaluated through various biological assays to determine its efficacy:
| Assay Type | Target | Outcome |
|---|---|---|
| Cytotoxicity Assay | Cancer Cell Lines | Significant cytotoxic effects observed |
| Enzyme Inhibition | Various Metabolic Enzymes | Enhanced inhibition with specific derivatives |
| Antibacterial Activity | Pathogenic Bacteria | Moderate antibacterial properties noted |
Q & A
Basic Research Questions
Q. How should (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride be handled and stored to ensure stability and prevent degradation?
- Methodological Answer :
- Storage : Store in a tightly sealed container at 2–8°C in a dry environment to avoid hydrolysis of the Boc group. Ensure protection from moisture and light, as these can accelerate decomposition .
- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to minimize inhalation risks, as recommended in SDS guidelines for similar pyrrolidine derivatives .
- Stability : Monitor for color changes or precipitation, which may indicate degradation. Perform periodic HPLC analysis to verify purity .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the Boc group’s presence (tert-butyl signals at ~1.4 ppm) and the dimethylaminomethyl moiety (singlet at ~2.2 ppm for N(CH)) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can validate the molecular ion peak (e.g., [M+H] for CHNO·HCl) and detect impurities .
- FT-IR : Peaks at ~1680–1700 cm confirm the carbonyl group of the Boc moiety .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- Methodological Answer :
- Route 1 : Boc protection of (S)-3-dimethylaminomethylpyrrolidine using di-tert-butyl dicarbonate (BocO) in dichloromethane with a catalytic base (e.g., DMAP). Yield: ~75–85%. Limitations: Risk of overprotection if reaction time exceeds 12 hours .
- Route 2 : Direct alkylation of (S)-pyrrolidine derivatives with dimethylaminomethyl chloride, followed by Boc protection. Requires strict anhydrous conditions to avoid side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound as a chiral building block in heterocyclic synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. For acid-sensitive intermediates, replace HCl with milder acids (e.g., TFA) during Boc deprotection .
- Temperature Control : Maintain reactions at 0–25°C to prevent racemization of the chiral center. Kinetic studies using circular dichroism (CD) can monitor enantiomeric integrity .
- Catalysis : Employ Pd/C or PtO for hydrogenation steps to reduce undesired byproducts. Track progress via TLC or in situ FT-IR .
Q. How should researchers address discrepancies in reported -NMR data for structurally similar pyrrolidine derivatives?
- Methodological Answer :
- Cross-Validation : Compare data across multiple sources (e.g., Reaxys, PubChem) and replicate experiments under standardized conditions (e.g., 400 MHz, CDCl) .
- Solvent Effects : Test in deuterated DMSO or methanol to assess peak shifts caused by hydrogen bonding. For example, dimethylamine byproducts may show upfield shifts in polar solvents .
- Collaborative Analysis : Share raw NMR files with peer labs to rule out instrument-specific artifacts .
Q. What strategies are effective for removing dimethylamine byproducts generated during Boc deprotection?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in HO + 0.1% TFA) to separate the target compound (retention time: ~12 min) from dimethylamine (RT: ~2 min) .
- Ion-Exchange Resins : Pass the reaction mixture through a Dowex 50WX4 column to trap protonated dimethylamine .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to isolate the pure deprotected amine .
Data Contradiction and Validation
Q. How can researchers resolve conflicting toxicity data reported for similar pyrrolidine derivatives?
- Methodological Answer :
- In Silico Modeling : Use tools like Derek Nexus or Toxtree to predict toxicity endpoints (e.g., mutagenicity) and compare with experimental data .
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish LC values under controlled conditions .
- Literature Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from peer-reviewed studies, excluding non-GLP-compliant sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
